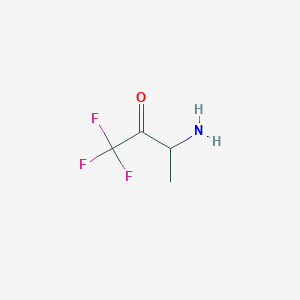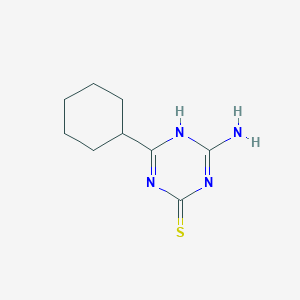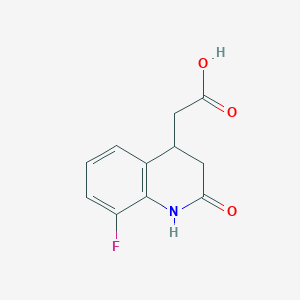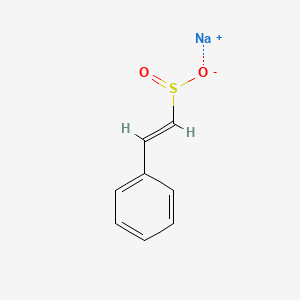
3-Amino-1,1,1-trifluorobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H6F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluorobutan-2-one typically involves the reaction of trifluoroacetone with ammonia or an amine under controlled conditions. One common method includes the use of trifluoroacetone and ammonium acetate in the presence of a catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
3-Amino-1,1,1-trifluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
3-Amino-1,1,1-trifluoropropan-2-one: Similar structure but with one less carbon atom.
3-Amino-1,1,1-trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: 3-Amino-1,1,1-trifluorobutan-2-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H6F3NO |
|---|---|
Peso molecular |
141.09 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H6F3NO/c1-2(8)3(9)4(5,6)7/h2H,8H2,1H3 |
Clave InChI |
XDSRRWBHHSHTGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)



![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)


